N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
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Overview
Description
N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methyl group, and two trifluoromethyl groups attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, methylamine, and 3,5-bis(trifluoromethyl)benzoic acid.
Formation of Intermediate: The 4-chloroaniline is reacted with 3,5-bis(trifluoromethyl)benzoic acid in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an intermediate amide.
Methylation: The intermediate amide is then methylated using methyl iodide or a similar methylating agent to yield the final product, N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and trifluoromethyl groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
- N-(4-fluorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
- N-(4-methylphenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
Uniqueness
N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N2/c1-24-14(25-13-4-2-12(17)3-5-13)9-6-10(15(18,19)20)8-11(7-9)16(21,22)23/h2-8H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADFJJGSEJGTAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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